Cas no 334017-42-4 (5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid)
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid
- 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid
- 5-methyl-2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid
- 5-Methyl-2-(pyridin-3-yl)thiazole-4-carboxylic acid
- 5-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxylicacid
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- MDL: MFCD21875296
- Inchi: 1S/C10H8N2O2S/c1-6-8(10(13)14)12-9(15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14)
- InChI Key: RKLKSBRXIGWLAM-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C(=O)O)N=C1C1C=NC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 250
- XLogP3: 1.8
- Topological Polar Surface Area: 91.3
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 180585-1g |
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid, 95%+ |
334017-42-4 | 95% | 1g |
$728.00 | 2023-09-07 | |
| abcr | AB475090-1 g |
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid |
334017-42-4 | 1g |
€551.00 | 2023-07-18 | ||
| abcr | AB475090-5g |
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid; . |
334017-42-4 | 5g |
€1746.20 | 2025-02-19 | ||
| abcr | AB475090-1g |
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid; . |
334017-42-4 | 1g |
€551.00 | 2025-02-19 |
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid Suppliers
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid
Introduction to 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid (CAS No. 334017-42-4) and Its Emerging Applications in Chemical Biology
5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid, identified by the chemical identifier CAS No. 334017-42-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the thiazole derivatives, a class of molecules known for their broad spectrum of pharmacological effects. The presence of both pyridine and thiazole moieties in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and material science applications.
The molecular structure of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid consists of a central thiazole ring fused with a pyridine ring, with a methyl group at the 5-position and a carboxylic acid functional group at the 4-position. This arrangement not only contributes to its stability but also enhances its reactivity, allowing for further functionalization and derivatization. The compound’s solubility profile and metabolic stability make it an attractive candidate for various biochemical assays and therapeutic applications.
In recent years, 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid has been extensively studied for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Research has demonstrated that derivatives of this compound can interact with specific enzymes and receptors, leading to inhibitory effects on key signaling pathways. For instance, studies have shown that certain analogs of this molecule can inhibit the activity of Janus kinases (JAKs), which are critical mediators of inflammatory responses.
One of the most compelling aspects of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid is its ability to serve as a building block for more complex drug candidates. By modifying its core structure or appending different functional groups, chemists can generate libraries of compounds with tailored biological activities. This approach has been particularly successful in the development of small-molecule inhibitors targeting protein-protein interactions, which are often challenging to modulate with traditional pharmacological agents.
The synthesis of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid typically involves multi-step organic reactions, starting from commercially available precursors such as pyridine derivatives and thiazole compounds. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired heterocyclic framework efficiently. The optimization of these synthetic routes has enabled the production of high-purity batches suitable for preclinical and clinical studies.
From a computational chemistry perspective, 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid has been subjected to extensive molecular modeling studies to elucidate its binding modes with biological targets. These studies have provided insights into how the compound interacts with proteins and nucleic acids, guiding the design of next-generation analogs with improved affinity and selectivity. The integration of machine learning algorithms into these studies has further accelerated the discovery process by predicting novel bioactive derivatives.
The pharmacokinetic properties of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid have also been thoroughly investigated. In vitro assays have demonstrated its stability under various conditions, while in vivo studies suggest reasonable bioavailability and metabolic clearance rates. These findings are crucial for assessing its potential as a therapeutic agent and for designing effective delivery systems. Additionally, the compound’s low toxicity profile in animal models has made it a promising candidate for further development.
Recent advancements in drug delivery technologies have opened new avenues for utilizing 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid. Nanoparticle-based formulations have been explored as vehicles for delivering this compound to target tissues with enhanced efficiency. These innovations hold promise for treating diseases that are currently difficult to manage with conventional therapeutics, such as glioblastoma and metastatic cancers.
The role of 5-Methyl-2-pyridin-3-yl-thiazole-4-carboxylic acid in materials science is also emerging as an exciting frontier. Its ability to form coordination complexes with metal ions has led to the development of novel catalysts and sensors. These applications leverage the unique electronic properties of thiazole derivatives to create materials with tailored functionalities, such as luminescent probes for biochemical assays or electrocatalysts for energy storage devices.
In conclusion, 5-Methyl-2-pyridin-3-y1-thiazole - 4 - carbox y l ic ac id ( CAS No . 33 4017 - 42 - 4 ) represents a versatile molecule with significant potential across multiple domains of chemical biology and materials science . Its structural features , coupled wi th recent advances i n synthetic chemistry an d computational method s , make i t an i nteresting candidate f or furthe r exploration . As researc h continue s , t he appl icat ions o f thi s compoun d are expected t o expand , leading t o novel therapeutic an d technological i n novat ions . p >
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